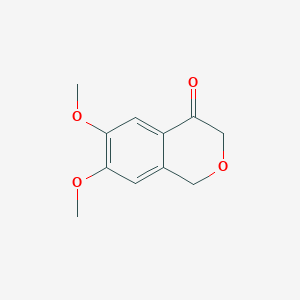

6,7-Dimethoxyisochroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

6,7-dimethoxy-1H-isochromen-4-one |

InChI |

InChI=1S/C11H12O4/c1-13-10-3-7-5-15-6-9(12)8(7)4-11(10)14-2/h3-4H,5-6H2,1-2H3 |

InChI Key |

XYLRQAJJNAGXJS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)COCC2=O)OC |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 6,7 Dimethoxyisochroman 4 One and Its Derivatives

Retrosynthetic Analysis of the 6,7-Dimethoxyisochroman-4-one Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection strategy involves breaking the C3–C4 bond, which constitutes the key ring-forming step in the forward synthesis.

This disconnection reveals a substituted phenylacetic acid precursor, specifically a 2-(hydroxymethyl)-4,5-dimethoxyphenylacetic acid derivative. This strategic break simplifies the bicyclic lactone into an acyclic, ortho-disubstituted aromatic compound. The logic behind this disconnection is that the C3–C4 bond can be formed via an intramolecular cyclization, such as an acid-catalyzed lactonization or transesterification, a robust and high-yielding reaction.

Further deconstruction of the 2-(hydroxymethyl)-4,5-dimethoxyphenylacetic acid precursor leads back to 3,4-dimethoxyphenylacetic acid. This common starting material requires the introduction of a one-carbon (C1) electrophile, such as a hydroxymethyl group (-CH₂OH), at the ortho position relative to the acetic acid side chain. This step is typically achieved through directed ortho-metalation, a powerful tool for regioselective functionalization of aromatic rings. This analysis establishes a clear and efficient synthetic pathway beginning from simple precursors.

Targeted Synthesis of this compound

The targeted synthesis of the isochromanone core leverages the insights from the retrosynthetic analysis, focusing on the efficient construction of the heterocyclic ring from readily accessible starting materials.

A well-established and reliable sequence for the synthesis of this compound begins with 3,4-dimethoxyphenylacetic acid. The sequence involves three primary transformations:

Protection of the Carboxylic Acid: The carboxylic acid moiety is first protected, typically as a methyl ester, to prevent it from interfering with subsequent organometallic reactions. This is achieved through standard Fischer esterification using methanol (B129727) in the presence of a catalytic amount of strong acid.

Directed Ortho-Metalation and Hydroxymethylation: The crucial C-C bond formation to install the hydroxymethyl group at the C-2 position is accomplished via directed ortho-metalation. The methyl ester of 3,4-dimethoxyphenylacetic acid is treated with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This generates a transient carbanion at the C-2 position, which is then quenched with an electrophile like paraformaldehyde to introduce the required hydroxymethyl group. This step yields the key intermediate, methyl 2-(hydroxymethyl)-4,5-dimethoxyphenylacetate.

Intramolecular Cyclization (Lactonization): The final ring-closing step involves an acid-catalyzed intramolecular transesterification. The precursor, methyl 2-(hydroxymethyl)-4,5-dimethoxyphenylacetate, is heated in a non-polar solvent like toluene (B28343) with a catalytic amount of p-toluenesulfonic acid (p-TSA). A Dean-Stark apparatus is often used to remove the methanol byproduct, driving the equilibrium towards the formation of the thermodynamically stable six-membered lactone ring, thus affording the target compound, this compound, in high yield.

While Weinreb amides can be employed in related syntheses, particularly for constructing ketones, the direct lactonization from the hydroxymethyl ester is a highly efficient and commonly cited route for this specific isochromanone core.

The table below summarizes the optimized conditions for the multi-step synthesis.

| Step | Transformation | Starting Material | Key Reagents & Solvents | Typical Conditions | Product | Reported Yield |

|---|---|---|---|---|---|---|

| 1 | Esterification | 3,4-Dimethoxyphenylacetic acid | Methanol (MeOH), Sulfuric acid (H₂SO₄, cat.) | Reflux, 4-6 hours | Methyl 3,4-dimethoxyphenylacetate | >95% |

| 2 | Ortho-Hydroxymethylation | Methyl 3,4-dimethoxyphenylacetate | 1. s-BuLi, TMEDA, THF 2. Paraformaldehyde | -78 °C to 0 °C, 2-3 hours | Methyl 2-(hydroxymethyl)-4,5-dimethoxyphenylacetate | 75-85% |

| 3 | Intramolecular Lactonization | Methyl 2-(hydroxymethyl)-4,5-dimethoxyphenylacetate | p-Toluenesulfonic acid (p-TSA, cat.), Toluene | Reflux with Dean-Stark trap, 8-12 hours | This compound | 88-94% |

Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules. Functionalization can be selectively achieved at several positions, with the C-1 and C-3 positions being particularly reactive and synthetically useful.

The C-3 position is alpha to the lactone carbonyl group, rendering the protons at this position acidic and susceptible to deprotonation by a strong, non-nucleophilic base. This reactivity allows for the formation of a nucleophilic enolate, which can be trapped with various electrophiles to install substituents at the C-3 position.

A standard protocol involves treating this compound with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C) to generate the corresponding lithium enolate. This enolate can then react with a range of electrophiles, such as alkyl halides or aldehydes, in alkylation or aldol-type reactions, respectively. This strategy provides a direct route to C-3 substituted analogs, which are valuable intermediates in the synthesis of isoquinoline (B145761) alkaloids and other complex natural products.

The table below illustrates common derivatization reactions at the C-3 position.

| Reaction Type | Base/Conditions | Electrophile | Resulting C-3 Substituted Product (General Structure) |

|---|---|---|---|

| Alkylation | LDA, THF, -78 °C | Methyl iodide (CH₃I) | 3-Methyl-6,7-dimethoxyisochroman-4-one |

| Alkylation | LDA, THF, -78 °C | Benzyl bromide (BnBr) | 3-Benzyl-6,7-dimethoxyisochroman-4-one |

| Aldol Reaction | LDA, THF, -78 °C | Benzaldehyde (PhCHO) | 3-(Hydroxy(phenyl)methyl)-6,7-dimethoxyisochroman-4-one |

The C-1 position, being a benzylic ether carbon, is another key site for chemical modification. A powerful strategy for functionalizing this position involves the partial reduction of the lactone carbonyl to a lactol (hemiacetal).

This transformation is typically achieved by treating this compound with one equivalent of a sterically hindered reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures (-78 °C). This selectively reduces the lactone to the corresponding lactol, 1-hydroxy-6,7-dimethoxyisochroman-4-ol, which exists in equilibrium with its open-chain aldehyde form.

This lactol intermediate is a crucial synthon. Under acidic conditions, the C-1 hydroxyl group can be protonated and eliminated as water, generating a reactive oxocarbenium ion. This electrophilic species can be trapped by a wide range of nucleophiles. A particularly significant application is its use in Pictet-Spengler-type condensations with phenylethylamine derivatives (e.g., dopamine (B1211576) or 3,4-dimethoxyphenethylamine). This reaction couples the isochromanone-derived fragment with the amine, leading directly to the construction of complex tetracyclic scaffolds characteristic of benzylisoquinoline alkaloids, such as (S)-armepavine. This reduction-condensation sequence effectively transforms the simple isochromanone core into a far more intricate and biologically relevant molecular architecture.

Chemical Modifications on the Benzene (B151609) Ring, maintaining 6,7-dimethoxy substitution.

The aromatic ring of this compound possesses a specific reactivity profile governed by the electronic effects of its substituents. The two methoxy (B1213986) groups at positions C6 and C7 are strong activating groups and direct electrophiles to the ortho and para positions. The carbonyl group at C4, along with the ether oxygen in the heterocyclic ring, exerts a deactivating effect. Consequently, electrophilic aromatic substitution reactions are directed to the C5 and C8 positions, which are ortho to the activating methoxy groups. The exceptional stability of the benzene core means that while it is resistant to addition reactions, it can undergo substitution under specific, often forcing, conditions. msu.edu

Research into modifications of the pre-formed this compound nucleus is limited, but established principles of aromatic chemistry allow for the prediction of several key transformations. These modifications are crucial for structure-activity relationship (SAR) studies, enabling the synthesis of derivatives with altered electronic, steric, and lipophilic properties.

Key Electrophilic Aromatic Substitution Reactions:

Nitration: Treatment with a nitrating agent, such as nitric acid in the presence of sulfuric acid, is expected to introduce a nitro group at the C5 or C8 position. The precise regioselectivity would depend on the subtle interplay of electronic and steric factors. The synthesis of related compounds like 1-(4'-nitrophenyl)-6,7-dimethoxyisochroman demonstrates the compatibility of the isochroman (B46142) core with nitrating conditions, although this example involves substitution on a different aromatic ring. molaid.com

Halogenation: Direct bromination or chlorination using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) would likely yield halogenated derivatives at the C5 and/or C8 positions. Milder reagents such as N-bromosuccinimide (NBS) could also be employed. However, attempts to brominate the related 6,7-dimethoxyisochroman (B13684240) have been reported to be challenging, sometimes resulting in polymerization, indicating that reaction conditions must be carefully optimized. jst.go.jp

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be achieved via Friedel-Crafts reactions. For instance, reacting the isochromanone with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid would attach an acyl group, primarily at the C5 or C8 position, to produce a new ketone derivative.

Formylation: Reactions like the Vilsmeier-Haack reaction (using DMF and POCl₃) could be used to introduce a formyl (-CHO) group onto the aromatic ring, providing a valuable synthetic handle for further derivatization.

The table below summarizes potential modifications to the benzene ring of this compound.

| Reaction Type | Typical Reagents | Potential Position of Substitution | Product Class |

| Nitration | HNO₃ / H₂SO₄ | C5 and/or C8 | Nitro-6,7-dimethoxyisochroman-4-one |

| Bromination | Br₂ / FeBr₃ or NBS | C5 and/or C8 | Bromo-6,7-dimethoxyisochroman-4-one |

| Acylation | RCOCl / AlCl₃ | C5 and/or C8 | Acyl-6,7-dimethoxyisochroman-4-one |

| Formylation | POCl₃ / DMF | C5 and/or C8 | Formyl-6,7-dimethoxyisochroman-4-one |

Stereoselective Synthesis of Chiral this compound Derivatives and Related Scaffolds.

The development of stereoselective synthetic methods provides access to enantiomerically pure molecules, which is critical for investigating biological activity. For the this compound scaffold, chirality can be introduced at positions C1 or C3. Methodologies for achieving stereocontrol can be broadly categorized into catalytic asymmetric synthesis, the use of chiral auxiliaries, and the resolution of racemates.

Catalytic Asymmetric Approaches: Catalytic asymmetric synthesis is a highly efficient strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. encyclopedia.pub

Asymmetric Hydrogenation: A key strategy involves the asymmetric hydrogenation of a prochiral precursor. For example, a this compound derivative with a double bond at the C1-C2 or C3-C4 position could be selectively reduced using a chiral transition-metal complex (e.g., based on Ruthenium or Rhodium) to establish a stereocenter at C1 or C3.

Enantioselective Cyclization: Chiral catalysts can be employed to control the stereochemical outcome of the cyclization reaction that forms the isochromanone ring. For instance, an asymmetric organocatalyst could be used in a Mannich-Michael reaction sequence with precursors like 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) to stereoselectively form the core of related structures like tetrabenazine. google.com This principle could be adapted for the synthesis of chiral isochromanones.

Chiral Auxiliary-Mediated Synthesis: This approach involves covalently attaching a chiral auxiliary to a starting material. The auxiliary directs the stereochemical course of a subsequent reaction and is then removed.

A well-established method involves using chiral N-tert-butanesulfinyl imines, which can undergo diastereoselective additions. ua.es A similar strategy could be envisioned where a chiral auxiliary is appended to a precursor of the isochromanone, guiding a diastereoselective cyclization or addition reaction before being cleaved to yield the chiral product.

Pomeranz-Fritsch-Bobbitt Synthesis Adaptation: The diastereoselective synthesis of related (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved by combining the Petasis reaction with a Pomeranz-Fritsch-Bobbitt cyclization. mdpi.com In this method, a chiral amine component directs the stereoselectivity. A similar conceptual approach, using a chiral building block in the initial steps, could be applied to construct chiral this compound derivatives.

The table below compares various strategies for stereoselective synthesis.

| Method | Principle | Key Reagent/Component | Potential Chiral Center |

| Asymmetric Catalysis | A chiral catalyst creates a stereocenter in a prochiral substrate. encyclopedia.pub | Chiral Ru, Rh, or organocatalysts. google.com | C1, C3 |

| Chiral Auxiliary | A removable chiral group directs a diastereoselective reaction. ua.es | Chiral sulfinamides, chiral alcohols. | C1, C3 |

| Chiral Substrate Control | A stereocenter present in a starting material directs the formation of new stereocenters. mdpi.com | Enantiopure building blocks. | C1, C3 |

| Kinetic Resolution | One enantiomer of a racemic mixture is preferentially reacted by a chiral catalyst or enzyme. encyclopedia.pub | Lipases, chiral catalysts. | C1, C3 |

Combinatorial and Parallel Synthesis Approaches for Diverse this compound Libraries.

Combinatorial chemistry and parallel synthesis are powerful tools for accelerating the discovery of new bioactive compounds by rapidly generating large, diverse collections (libraries) of related molecules. nih.govfortunepublish.com These techniques have shifted the paradigm from one-at-a-time synthesis to a high-throughput approach. fortunepublish.com

Parallel Synthesis: In parallel synthesis, discrete compounds are prepared simultaneously in arrays of separate reaction vessels. uzh.ch This method is highly amenable to automation and allows for the systematic modification of different parts of a molecular scaffold. For the this compound core, a parallel synthesis approach could be used to create a library by varying the substituents at key positions. For example, an acid-catalyzed Oxa-Pictet-Spengler reaction between a homophthalic acid derivative and a library of diverse aldehydes could generate a library of 1-substituted-6,7-dimethoxyisochroman-4-ones. researchgate.net

Solid-Phase Organic Synthesis (SPOS): SPOS is a cornerstone of combinatorial chemistry where one of the starting materials is attached to an insoluble polymer resin. fortunepublish.com This simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. A hypothetical SPOS for a this compound library could proceed as follows:

Attachment: A suitable precursor, such as a 2-carboxymethyl-4,5-dimethoxyphenylacetic acid derivative, is anchored to a solid support.

Diversification: The resin-bound substrate is then subjected to a series of reactions with a diverse set of building blocks. For instance, coupling with a library of amines followed by an intramolecular cyclization could introduce diversity.

Cleavage: The final products are cleaved from the resin to yield the library of purified isochromanone derivatives.

Library Design: A focused library of this compound derivatives could be designed to explore the chemical space around the core scaffold. Diversity can be introduced at multiple positions, such as R¹, R², and R³ as depicted in the hypothetical table below. This approach allows for the systematic evaluation of how different functional groups impact biological activity.

| Library Member | R¹ (From Aldehyde) | R² (From Acylation) | R³ (From Alkylation) |

| 1 | Phenyl | H | H |

| 2 | 4-Chlorophenyl | H | H |

| 3 | 2-Thienyl | H | H |

| 4 | Phenyl | Acetyl | H |

| 5 | Phenyl | H | Methyl |

| 6 | 4-Chlorophenyl | Acetyl | H |

This systematic approach enables the efficient generation of novel chemical entities for screening and lead optimization in drug discovery and materials science. imperial.ac.uk

Iii. Structure Activity Relationship Sar Studies and Molecular Design of 6,7 Dimethoxyisochroman 4 One Derivatives

Impact of Substituent Variation on Biological Activity

The biological effects of 6,7-dimethoxyisochroman-4-one derivatives can be fine-tuned by modifying their chemical structure. The addition of different substituents can alter the electronic and steric properties of the molecule, thereby influencing its biological activity. mdpi.com

Influence of Electronic Properties of Substituents on Bioactivity

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the bioactivity of these compounds. researchgate.net For instance, the introduction of electron-withdrawing groups, such as a nitro group, can increase the electrophilicity of the molecule, making it more susceptible to certain chemical reactions. Conversely, electron-donating groups can enhance the electron density of the aromatic ring, which may affect how the molecule binds to its target.

In a series of 4-phenoxyquinoline derivatives, it was observed that the presence of an electron-withdrawing fluoro group led to a notable improvement in anticancer activity. mdpi.com This suggests that modulating the electron density on the aromatic ring is a key factor in enhancing the desired biological effect. nih.gov

Influence of Steric Properties of Substituents on Bioactivity

The size and shape of substituents, known as steric properties, also have a profound impact on biological activity. Large, bulky groups can hinder a molecule's ability to fit into the binding site of a target protein, a phenomenon known as steric hindrance. For example, replacing a smaller chloro group with a larger iodo group near an amide linkage can impede binding to planar active sites.

In a study of isochroman (B46142) derivatives, it was found that the size of the substituent at the 1-position of an octahydroisochromene ring was crucial for inhibitory activity against SARS 3CL protease. nih.gov An n-butyl group at this position showed moderate activity, while a bulkier isobutyl group resulted in no activity. nih.gov This highlights the importance of substituent size in achieving optimal biological function. nih.gov

Positional Effects of Substituents on the Isochroman-4-one (B1313559) Core and Peripheral Moieties

The position of substituents on the isochroman-4-one core and any attached side chains is a critical determinant of biological activity. researchgate.net Even a slight change in the position of a functional group can lead to significant differences in potency and efficacy. For example, studies on certain anticancer compounds have shown that the position of a methoxy (B1213986) group is essential for their activity. mdpi.com

In the case of isobenzofuran-1(3H)-one derivatives, the location of substituents had a definite effect on their anti-HIV-1 activity. researchgate.net Similarly, for some isoflavonoids, the antioxidative activity is influenced by the position of substituents. researchgate.net

Rational Design Principles for Enhanced Bioactivity and Selectivity based on SAR Data

The insights gained from SAR studies are invaluable for the rational design of new derivatives with improved biological activity and selectivity. nih.gov By understanding the key pharmacophoric features and the effects of different substituents, medicinal chemists can create more potent and targeted drugs. researchgate.net

One successful strategy involves molecular hybridization, where two or more pharmacophores are combined into a single molecule. For example, hybrids of 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP) and naftopidil, an α1-adrenergic receptor antagonist, were designed to create new antihypertensive agents. nih.gov Several of these hybrid compounds showed potent vasodilation and α1-adrenergic receptor antagonistic activity. nih.gov

The following table provides examples of how substituent variations in isochroman-4-one derivatives can affect their biological activity:

| Compound | Substituent(s) | Biological Activity | Key Findings |

| Isochroman-4-one Hybrid (6e) | Arylpiperazine moiety | Antihypertensive | Significantly reduced blood pressure in spontaneously hypertensive rats. nih.gov |

| Octahydroisochromene Derivative (16a) | n-butyl group at position 1 | SARS 3CL protease inhibitor | Showed moderate inhibitory activity. nih.gov |

| Octahydroisochromene Derivative (16c) | Isobutyl group at position 1 | SARS 3CL protease inhibitor | Showed no inhibitory activity, highlighting the effect of steric bulk. nih.gov |

| 4-Phenoxyquinoline Derivative (81) | Fluoro group | Anticancer | The electron-withdrawing fluoro group enhanced anticancer activity. mdpi.com |

Iv. Biological Activities and Mechanistic Investigations of 6,7 Dimethoxyisochroman 4 One Derivatives

Enzymatic Inhibition Profile Studies

Derivatives of 6,7-Dimethoxyisochroman-4-one have been synthesized and evaluated as inhibitors of various enzymes, most notably acetylcholinesterase, a key target in neurodegenerative disease research.

Certain derivatives of this compound have been identified as potent inhibitors of acetylcholinesterase (AChE). One such derivative, (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide, demonstrated significant anti-AChE activity. mdpi.com

Kinetic and molecular modeling studies were conducted to elucidate the mechanism of inhibition. These investigations revealed that the compound acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.com The peripheral active site is located at the entrance of the AChE canyon and is associated with the neurotoxic cascade in Alzheimer's disease caused by acetylcholine (B1216132) hydrolysis and AChE-induced Aβ aggregation. mdpi.com

Kinetic analysis using Lineweaver-Burk reciprocal plots characterized the nature of the inhibition. The plots, which graph the inverse of reaction velocity against the inverse of substrate concentration, showed that as the inhibitor concentration increased, both the slopes and the y-intercepts of the lines increased. mdpi.com The lines generated at different inhibitor concentrations converged in the second quadrant, a hallmark of a mixed-type inhibition pattern. mdpi.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Table 1: Kinetic Inhibition Analysis of a this compound Derivative on AChE

| Parameter | Description | Finding |

|---|---|---|

| Inhibition Type | The mechanism by which the inhibitor binds to the enzyme. | Mixed-type inhibition. mdpi.comnih.gov |

| Binding Sites | Specific locations on the AChE enzyme where the inhibitor interacts. | Dual binding to Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS). mdpi.com |

| Kinetic Parameters | Values determined from kinetic studies to quantify inhibition. | Analysis involved determining maximal velocity (Vmax), inhibitory concentration (Ki), and Michaelis–Menten dissociation constant (Km). mdpi.com |

| Lineweaver-Burk Plot | A graphical representation of enzyme kinetics. | Slopes and intercepts increased with inhibitor concentration, with lines converging in the second quadrant. mdpi.com |

The structural features of isochromanones suggest their potential as inhibitors for other enzyme classes, a concept supported by broader research on related heterocyclic scaffolds.

Histone Deacetylases (HDACs): HDACs are a class of enzymes crucial to epigenetic regulation, and their modulation is a therapeutic strategy in various diseases, including cancer. nih.govnih.gov The development of small-molecule HDAC inhibitors is an active area of research. nih.govmdpi.com Various chemical structures, including N-substituted benzamides, have been explored as potential HDAC inhibitors. researchgate.net Given that diverse scaffolds can be adapted to target HDACs, the isochromanone core could potentially serve as a template for the design of novel HDAC inhibitors. uni-duesseldorf.de

Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases. nih.gov Kinase inhibitors are a major class of therapeutic agents. nih.gov Research has led to the discovery of highly selective kinase inhibitors based on various pharmacophores, such as the 1H-pyrrolo[2,3-b]pyridine-imidazole core for Casein Kinase 1 (CK1). nih.gov The development of inhibitors often involves fragment-based approaches to target specific sites, including allosteric sites, which can offer better selectivity. rsc.org The isochromanone framework presents a potential starting point for designing new kinase inhibitors.

Antimicrobial Research Applications

Derivatives of this compound and related structures have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Research into related heterocyclic compounds has demonstrated notable antibacterial effects. For instance, derivatives of 6,7-dimethoxyquinazoline (B1622564) have shown activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) ranging from 6.25 to 50 μg/mL. researchgate.net Similarly, chromanone scaffolds are recognized as important building blocks in drug design and have been shown to possess antibacterial properties. nih.gov Studies on other related structures have also shown moderate antibacterial activity against strains like Staphylococcus aureus (both MSSA and MRSA). nih.gov The evaluation of coumarin (B35378) derivatives has also been performed against bacteria such as Staphylococcus aureus, E. coli, and Bacillus cereus. ejmse.rojocpr.com

Table 2: Summary of Antibacterial Activity in Related Heterocyclic Compounds

| Compound Class | Bacterial Strains Tested | Observed Activity |

|---|---|---|

| 6,7-Dimethoxyquinazoline Derivatives | Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, Klebsiella) | Noticeable activity with MICs as low as 6.25 μg/mL. researchgate.net |

| Chroman-4-one Scaffolds | Gram-positive (B. subtilis, S. epidermidis, S. aureus, E. faecalis), Gram-negative (E. coli, K. pneumoniae, S. enterica, P. aeruginosa) | Evaluated for activity against a wide range of pathogenic bacteria. nih.gov |

| Royleanone Derivatives | Staphylococcus aureus (MSSA & MRSA) | Moderate activity with MIC values from 8.76 to 12.44 μM. nih.gov |

| Coumarin Derivatives | Staphylococcus aureus, E. coli, Bacillus cereus | Demonstrated bacteriostatic and bactericidal activity. ejmse.rojocpr.com |

The potential of isochromanone-related structures extends to antifungal applications. Studies on 6,7-dimethoxyquinazoline derivatives included screening against the fungal strain Candida albicans. researchgate.net Other research has highlighted the antifungal effects of flavonoids and their derivatives, noting that compounds like 6,7,4′-O-triacetylscutellarein can exhibit a synergistic inhibitory effect when combined with fluconazole (B54011) against drug-resistant C. albicans. nih.gov The antifungal activity of coumarin derivatives has also been investigated against pathogens like Aspergillus niger and Candida albicans, showing significant inhibition. jmchemsci.com Research on amphiphilic kanamycins has also shown that these derivatives possess antifungal properties against a panel of fungi, including Cryptococcus neoformans and Candida albicans. mdpi.com

Table 3: Summary of Antifungal Activity in Related Heterocyclic Compounds

| Compound Class | Fungal Strains Tested | Observed Activity |

|---|---|---|

| 6,7-Dimethoxyquinazoline Derivatives | Candida albicans | Screened for antifungal effects. researchgate.net |

| Flavonoid Derivatives | Drug-resistant Candida albicans | Good synergistic antifungal activity when combined with fluconazole. nih.gov |

| Coumarin Derivatives | Aspergillus niger, Candida albicans | Strong inhibition observed, with activity dependent on concentration. jmchemsci.com |

| Amphiphilic Kanamycins | Cryptococcus neoformans, Candida albicans, Fusarium graminearum | Strong inhibitory activity with MICs as low as 2–16 µg/mL for some strains. mdpi.com |

Antioxidant and Free Radical Scavenging Investigations

The ability of a compound to neutralize free radicals is a significant aspect of its potential biological profile. The this compound derivative that showed potent AChE inhibition also exhibited modest antioxidant activity in a 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical-scavenging assay. mdpi.com

Research on structurally related compounds further supports the antioxidant potential of this chemical class. For example, ester derivatives of 6,7-dehydroxyroyleanone demonstrated improved antioxidant activity compared to the parent compound in assays such as the ABTS radical scavenging test. nih.gov Theoretical studies on 6,7-dihydroxyflavone (B191085) have investigated the structural factors that contribute to free radical scavenging, noting the importance of hydroxyl groups. researchgate.net The presence and position of hydroxyl groups on a heterocyclic ring are often key determinants of antioxidant activity, as they can donate a hydrogen atom to scavenge free radicals. rsc.org The evaluation of various natural and synthetic compounds frequently includes antioxidant assays to measure their capacity to scavenge radicals like DPPH. eco-vector.comantiox.org

In Vitro Antioxidant Assays (e.g., DPPH radical scavenging)

Derivatives of the isochroman (B46142) core structure have demonstrated notable efficacy in various in vitro antioxidant assays, which measure the ability of a compound to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity, where the compound's ability to donate a hydrogen atom or electron to the stable DPPH radical is quantified spectrophotometrically. eco-vector.com

One specific derivative, (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide, was found to possess modest antioxidant activity. mdpi.comnih.gov Broader studies on related isochroman structures provide more detailed insights. A study on 4-acyl isochroman-1,3-diones showed that antioxidant characteristics increased with the electron-withdrawing nature of the acyl substituent. isca.me For instance, 4-p-Cyanobenzoyl-isochroman-1,3-dione was identified as a potent DPPH radical scavenger. isca.me

Similarly, investigations into hydroxy-1-aryl-isochromans revealed that the degree of hydroxylation influences scavenging properties. researchgate.net These studies underscore that the isochroman framework is a viable scaffold for developing potent antioxidants, with activity being tunable through chemical modification.

| Compound | Activity Metric (IC50/EC50) | Reference |

|---|---|---|

| 4-p-Cyanobenzoyl-isochroman-1,3-dione | IC50 = 9.00 µg/ml | isca.me |

| 1-(3'-methoxy-4'-hydroxy)phenyl-6,7-dihydroxy-isochroman (ISO-3) | EC50 = 22.45 µM | researchgate.net |

| (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide | Modest Activity | mdpi.comnih.gov |

Cellular Antioxidant Mechanisms of Action

Beyond simple radical scavenging, isochroman derivatives exhibit protective effects within cellular environments. These mechanisms involve mitigating lipid peroxidation and reducing cellular nitrosative stress. Studies on hydroxy-1-aryl-isochroman derivatives demonstrated a high degree of activity against mitochondrial lipid peroxidation, measured via thiobarbituric acid reactive substances (TBARS) in rat brain mitochondria. researchgate.net This protective effect on mitochondria is crucial, as these organelles are primary sites of reactive oxygen species (ROS) generation.

Furthermore, isochroman derivatives have been shown to reduce the production of nitric oxide (NO) in activated microglia cells. researchgate.net Since excessive NO production contributes to nitrosative stress and neuroinflammation, this activity highlights a key mechanism for cytoprotection in the central nervous system. Research on isochroman derivatives of hydroxytyrosol (B1673988) confirmed their ability to protect against lipoperoxidation in brain homogenates, with the antioxidant activity being related to their lipophilicity. nih.gov These findings indicate that isochromans can act within biological membranes and cellular compartments to neutralize oxidative damage, thereby preserving cellular integrity and function. researchgate.netnih.gov

Antihypertensive Research and Cardiovascular Applications

The isochroman-4-one (B1313559) scaffold has been identified as a promising basis for the development of antihypertensive agents. A key example is the natural product (+/-)7,8-dihydroxy-3-methyl-isochromanone-4 (XJP), which has been shown to display potent antihypertensive activity in renal hypertensive rat models. nih.gov Mechanistic studies revealed that this compound acts as an Angiotensin-Converting Enzyme (ACE) inhibitor, a well-established mechanism for controlling blood pressure. nih.gov

Building on these findings, research has extended into broader cardiovascular applications. XJP was found to possess multiple cardioprotective effects, including anti-inflammatory and anti-atherosclerosis activities. mdpi.com A novel hybrid molecule (13-E), created by combining an XJP analog with a hydrogen sulfide (B99878) (H₂S) releasing donor, was investigated for its potential to treat cardiac hypertrophy. mdpi.comsemanticscholar.org This hybrid compound effectively prevented phenylephrine-induced cardiac hypertrophy in vitro and reduced TAC (transverse aortic constriction)-induced cardiac hypertrophy and interstitial fibrosis in vivo, helping to restore cardiac function. mdpi.comsemanticscholar.org Transcriptomic analysis suggested that the cardioprotective activities of this derivative may be attributed to the regulation of the AMPK signaling pathway and its influence on fatty acid metabolism. semanticscholar.org

Anti-inflammatory Properties and Immunomodulation

Derivatives of the isochroman structure have demonstrated significant anti-inflammatory and immunomodulatory effects. The isochroman-type fungal metabolite 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) was shown to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage (RAW264.7) and microglia (BV2) cells. nih.gov

The observed anti-inflammatory effects of DMHM include the inhibition of:

Prostaglandin E2 (PGE2) and Nitric Oxide (NO) production. nih.gov

The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The mRNA expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov

Mechanistic studies indicate that these effects are achieved through multiple pathways. DMHM was found to inhibit the NF-κB and MAPK signaling pathways while inducing the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) via activation of the Nrf2 pathway. nih.gov Similarly, the parent compound XJP was noted for its ability to inhibit LPS-accelerated vascular inflammation. mdpi.com The capacity of isochroman derivatives to reduce nitric oxide production in microglia further points to their potential in modulating neuroinflammatory processes. researchgate.net

Investigations in Neurodegenerative Diseases

The multifactorial nature of Alzheimer's disease (AD) has led researchers to explore compounds with multiple mechanisms of action. A series of novel isochroman-4-one derivatives were designed and synthesized from the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, showing potential as anti-AD drugs. mdpi.comnih.gov

Among these, the compound (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide (referred to as compound 10a in the study) was particularly potent. mdpi.commdpi.com Its primary therapeutic action in AD models is its strong inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. mdpi.comnih.gov By inhibiting AChE, this derivative can help restore cholinergic function, which is impaired in AD patients. This compound was identified as a promising lead from a natural product deserving of further development for the prevention and treatment of AD. mdpi.com

| Compound | Primary Target/Activity | Secondary Target/Activity | Reference |

|---|---|---|---|

| (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide | Potent Acetylcholinesterase (AChE) Inhibition | Moderate anti-Aβ aggregation; Modest antioxidant activity | mdpi.comnih.govmdpi.com |

In addition to AChE inhibition, the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and plaques is a central event in AD pathology. frontiersin.org The inhibition of this process is a key therapeutic strategy. sciensage.info The lead compound, (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide, also exhibited moderate efficacy in inhibiting Aβ aggregation. mdpi.comnih.gov

Molecular modeling and kinetic studies revealed that this derivative is a dual-binding inhibitor of AChE, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.commdpi.com The PAS is also known to play a role in promoting Aβ aggregation, so compounds that bind to this site can have the dual benefit of enhancing cholinergic transmission and preventing amyloid plaque formation. The mechanism by which small molecules inhibit Aβ aggregation often involves non-covalent interactions that interfere with the self-assembly of Aβ monomers into β-sheet structures, thereby preventing the formation of toxic oligomers and fibrils. frontiersin.orgmdpi.com The combined activities of AChE inhibition and Aβ anti-aggregation make this this compound derivative a compelling multi-target candidate for AD therapy. mdpi.com

Anticancer Research and Antitumor Potency

Extensive searches of scientific literature and databases did not yield specific studies on the anticancer or antitumor properties of this compound or its direct derivatives. While the broader class of isochromans has been investigated for various pharmacological activities, including antitumor effects, research focusing on the 6,7-dimethoxy substituted isochroman-4-one scaffold in the context of cancer is not publicly available at this time.

Other Emerging Biological Activities and Pharmacological Potentials

While research into the pharmacological potential of this compound is limited, a study on a closely related compound, 4-hydroxy-7,8-dimethoxyisochroman-3-one , has revealed significant biological activity as a plant growth regulator. This compound, which shares the dimethoxyisochroman core but differs in the position of the keto group and the presence of a hydroxyl group, was synthesized and its effects on tobacco plants (Nicotiana tabacum cv. Petit Havana) were observed nih.gov.

The study found that 4-hydroxy-7,8-dimethoxyisochroman-3-one strongly inhibited the vegetative growth of the tobacco plants nih.gov. Despite this significant inhibition of growth, the developmental patterns of the plants, including protein levels, protein profiles, and pigment concentrations (chlorophylls), were not affected nih.gov. Morphological changes were noted in the leaves of the treated plants nih.gov. These findings suggest a specific mode of action on plant growth pathways rather than general toxicity.

The research on this related isochromanone highlights the potential for this class of compounds to possess significant biological activities, warranting further investigation into the pharmacological potentials of other derivatives, including this compound.

Table 1: Biological Activity of a 6,7-Dimethoxyisochroman-3-one Derivative

| Compound Name | Biological Activity | Organism | Observed Effects |

|---|---|---|---|

| 4-hydroxy-7,8-dimethoxyisochroman-3-one | Plant Growth Regulation | Nicotiana tabacum (tobacco) | Strong inhibition of vegetative growth, morphological changes in leaves, no effect on protein or pigment levels. nih.gov |

V. Computational Chemistry and in Silico Modeling of 6,7 Dimethoxyisochroman 4 One Systems

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein. This method is instrumental in understanding the binding mechanism and predicting the strength of the interaction.

Binding site analysis for derivatives of the isochroman (B46142) scaffold has been explored with various biological targets. A notable example is acetylcholinesterase (AChE), an enzyme critical to the nervous system and a target for Alzheimer's disease treatment. nih.gov The active site of AChE features a deep gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) near the entrance. nih.gov

Computational studies suggest that ligands can exhibit dual-binding, interacting with both sites simultaneously. For a molecule like 6,7-Dimethoxyisochroman-4-one, docking simulations would analyze its potential to interact with key residues in both the CAS and PAS of AChE.

Interactions at the Catalytic Active Site (CAS): The CAS of human AChE includes the catalytic triad (Ser203, His447, and Glu334). nih.gov The ketone group of this compound could potentially form hydrogen bonds with residues like Ser203 or His447. The aromatic ring system could engage in π-π stacking interactions with Trp86.

Interactions at the Peripheral Anionic Site (PAS): The PAS is rich in aromatic residues such as Tyr72, Tyr124, Trp286, and Tyr341. nih.gov The dimethoxy-substituted benzene (B151609) ring of the isochroman core is a prime candidate for establishing hydrophobic and π-π stacking interactions within this pocket. Such dual-binding is a sought-after characteristic for potent AChE inhibitors.

The table below illustrates the potential key intermolecular interactions between this compound and key residues of a hypothetical target like AChE, based on the analysis of related structures.

| Interaction Type | Potential Interacting Group on Ligand | Key Amino Acid Residues | Target Site |

| Hydrogen Bonding | Carbonyl oxygen (at position 4) | Ser203, His447 | Catalytic Active Site (CAS) |

| π-π Stacking | Benzene ring of the isochroman | Trp86, Tyr337 | Catalytic Active Site (CAS) |

| π-π Stacking | Dimethoxy-substituted benzene ring | Trp286, Tyr341 | Peripheral Anionic Site (PAS) |

| Hydrophobic Interactions | Methoxy (B1213986) groups, aliphatic portion | Tyr72, Tyr124 | Peripheral Anionic Site (PAS) |

Molecular docking simulations aim to achieve two primary goals: predicting the binding pose (the ligand's orientation in the binding site) and estimating the binding affinity. mdpi.com The binding affinity is typically expressed as a scoring function, which calculates a value representing the strength of the protein-ligand interaction. mdpi.com

The prediction process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and then using a scoring function to rank them. nih.gov For this compound, a successful docking simulation would yield a top-ranked pose where the ligand's conformation has a low root-mean-square deviation (RMSD) compared to a known crystal structure, if available, and a favorable binding energy score (e.g., measured in kcal/mol). nih.gov These predicted values are crucial for prioritizing compounds for synthesis and biological testing. nih.gov Computational studies on related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have successfully used docking scores to correlate with experimental biological activity, demonstrating the utility of this approach. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. Finally, statistical methods, like multiple linear regression (MLR), are used to build an equation that correlates the descriptors with the biological activity. nih.gov

A study on 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, a structurally related class, successfully used MLR analysis to find a correlation between calculated molecular descriptors and antibacterial activity. nih.gov This demonstrates that for the 6,7-dimethoxyisoquinoline scaffold, predictive models can be developed to guide the synthesis of new derivatives with potentially enhanced activity.

The general form of a QSAR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, etc., are the molecular descriptors and c₁, c₂, etc., are their coefficients determined from the regression analysis.

QSAR studies can be broadly categorized into two types:

Ligand-Based QSAR: This approach is used when the three-dimensional structure of the biological target is unknown. It relies solely on the information from a set of ligands, comparing their structures and activities to build a predictive model. The model assumes that compounds with similar structures will have similar biological activities.

Structure-Based QSAR: When the 3D structure of the target protein is available, this method can be employed. It incorporates information about the ligand-target interactions, often derived from molecular docking studies. Descriptors in structure-based QSAR can include interaction energies, distances to key residues, and the nature of intermolecular forces, providing a more mechanistic understanding of the activity.

For a compound like this compound, both approaches could be viable depending on the availability of a high-resolution structure for its specific biological target.

The table below lists common molecular descriptors that could be used in a QSAR study for this class of compounds.

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and branching of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross membranes |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific intermolecular interactions |

Conformational Analysis and Stereochemical Influences on Bioactivity

The three-dimensional shape (conformation) and stereochemistry of a molecule are critical determinants of its biological activity. nih.gov Chiral compounds can have enantiomers that exhibit vastly different pharmacological and toxicological profiles. nih.gov

Conformational analysis of the isochroman scaffold reveals that the pyran ring typically adopts non-planar conformations. For example, crystallographic studies of the related compound 1-(2-Fluorophenyl)-6,7-dimethoxyisochroman show that its pyran ring adopts a half-boat conformation. iucr.orgnih.gov It is highly probable that the pyran ring of this compound also exists in a similar, energetically favorable conformation. The specific arrangement of atoms in this conformation dictates how the molecule presents its functional groups (the ketone and methoxy groups) for interaction with a biological target.

If a chiral center is introduced into the this compound structure, the resulting enantiomers could have significantly different bioactivities. This stereoselectivity often arises from the specific three-point attachment required for a ligand to bind effectively to a chiral receptor or enzyme active site. nih.gov One enantiomer may fit perfectly, leading to a strong biological response, while the other (the distomer) may bind weakly or not at all. nih.gov Therefore, understanding the preferred conformation and the influence of stereoisomerism is essential for designing potent and selective therapeutic agents based on this scaffold. nih.gov

Advanced Theoretical Calculations

Advanced theoretical calculations are pivotal in the detailed analysis of molecular structures and properties. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are instrumental for structural elucidation and for predicting spectroscopic behavior, including Electronic Circular Dichroism (ECD), which is crucial for determining the absolute configuration of chiral molecules.

Density Functional Theory (DFT) for Structural Elucidation:

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would typically be employed to determine the most stable geometric conformations of the molecule. This involves optimizing the molecular geometry to find the lowest energy state, which corresponds to the most probable structure.

The process generally involves:

Conformational Search: Identifying all possible low-energy conformations of the this compound molecule.

Geometry Optimization: Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to calculate the optimized geometry for each conformer.

Frequency Calculations: Performing vibrational frequency calculations to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to predict theoretical infrared (IR) and Raman spectra.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination:

For chiral molecules, determining the absolute configuration is a critical aspect of their characterization. Electronic Circular Dichroism (ECD) spectroscopy is a powerful experimental technique for this purpose, and its utility is significantly enhanced when combined with theoretical calculations.

The computational approach to determining the absolute configuration of a chiral center in a molecule like this compound would involve:

Performing a thorough conformational analysis for both possible enantiomers (R and S configurations).

Optimizing the geometry of all significant conformers for each enantiomer using DFT.

Calculating the theoretical ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).

Generating a Boltzmann-averaged theoretical ECD spectrum for each enantiomer based on the relative energies of their conformers.

Comparing the theoretical spectra of the R and S enantiomers with the experimentally measured ECD spectrum. A match between the experimental spectrum and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration.

Although specific published ECD studies for this compound have not been identified, this combined experimental and computational approach is the standard for assigning the absolute stereochemistry of novel chiral compounds.

In Silico Prediction of Pharmacokinetic Properties

In silico methods are invaluable in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help in assessing the potential of a molecule to become a viable drug candidate. For this compound, various pharmacokinetic parameters can be estimated using computational models. These models are typically based on Quantitative Structure-Property Relationships (QSPR) derived from large datasets of experimentally determined properties.

The predicted pharmacokinetic properties for a molecule with the structure of this compound would likely be generated using various established software platforms (e.g., SwissADME, pkCSM, ADMETlab). While a specific, validated in silico ADME profile for this exact compound is not publicly documented, we can outline the key parameters that would be assessed and provide a hypothetical, illustrative data table based on typical predictions for similar small molecules.

Key Predicted Pharmacokinetic Parameters:

Lipophilicity (LogP): A measure of a compound's solubility in a lipid versus an aqueous phase. It influences absorption and distribution.

Aqueous Solubility (LogS): Affects the dissolution of the compound in the gastrointestinal tract and its absorption.

Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed from the gut into the bloodstream.

Caco-2 Permeability: An in vitro model for predicting intestinal absorption of drugs.

Blood-Brain Barrier (BBB) Permeability: Indicates the ability of the compound to cross the BBB and enter the central nervous system.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit drug absorption and distribution. Prediction models assess if a compound is a substrate or inhibitor of P-gp.

Cytochrome P450 (CYP) Inhibition: Predicts the potential of the compound to inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions.

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood plasma. Only the unbound fraction is pharmacologically active.

Illustrative In Silico Pharmacokinetic Profile for this compound

The following table presents a hypothetical set of predicted pharmacokinetic properties for this compound. Note: This data is for illustrative purposes only and is not based on a published experimental or computational study of this specific compound.

| Pharmacokinetic Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 208.21 g/mol | Compliant with Lipinski's rule of five (<500) |

| LogP (Consensus) | 1.5 - 2.5 | Good balance between solubility and permeability |

| Aqueous Solubility (LogS) | -2.0 to -3.0 | Moderately soluble |

| Human Intestinal Absorption | High (>90%) | Well-absorbed from the gastrointestinal tract |

| Caco-2 Permeability (log Papp) | >0.9 | High permeability |

| Blood-Brain Barrier Permeant | Yes/No (model dependent) | Potential for CNS activity or side effects |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | Yes/No (model dependent) | Potential for drug-drug interactions via this major isoform |

Vi. Applications and Potential of 6,7 Dimethoxyisochroman 4 One in Chemical Biology and Drug Discovery

Design and Synthesis of Novel Drug Candidates based on the 6,7-Dimethoxyisochroman-4-one Scaffold

The structural motif of a dimethoxy-substituted aromatic ring, as seen in this compound, is a recurring feature in a multitude of potent, biologically active compounds. While direct analogues of this compound are a subject of ongoing research, the design and synthesis of novel drug candidates have been extensively demonstrated using closely related scaffolds that share the key 6,7-dimethoxy substitution pattern. These examples serve as powerful precedents, illustrating the therapeutic potential that can be unlocked by modifying the isochromanone core.

Medicinal chemists have successfully utilized the 6,7-dimethoxy-substituted phenyl ring as a foundational element for synthesizing inhibitors of critical cellular targets, such as protein kinases and topoisomerases. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in various human cancers. Similarly, novel 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were designed as a new class of topoisomerase I (TOP1) inhibitors, which are effective anticancer agents due to their ability to stabilize TOP1-DNA cleavage complexes, leading to cancer cell death.

The versatility of this structural unit is further highlighted by the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a chiral building block crucial for the development of complex pharmaceuticals. These examples underscore a clear strategy: leveraging the favorable properties of the this compound scaffold for the rational design and synthesis of new chemical entities with tailored biological activities.

Table 1: Examples of Bioactive Compounds Featuring the 6,7-Dimethoxy-Substituted Aromatic Core

| Compound Class | Example Compound | Biological Target/Activity |

|---|---|---|

| 6,7-dimethoxy-4-anilinoquinolines | Derivative 12n | c-Met Kinase Inhibitor (IC₅₀ = 0.030 µM) |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Derivative 14m | Topoisomerase I Inhibitor (GI₅₀ MG-MID = 1.26 µM) |

This compound as a Privileged Scaffold for Lead Optimization and Drug Repurposing

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. These structures serve as versatile templates for the discovery of new bioactive molecules. The isochromanone core, and particularly its 6,7-dimethoxy substituted form, can be considered a privileged scaffold due to its prevalence in a wide range of natural products with diverse biological activities. For example, the closely related 1,2,3,4-tetrahydroisoquinolines (THIQs) are recognized as privileged structures for the design and synthesis of novel biologically active derivatives. rsc.org

Lead Optimization: The process of lead optimization involves modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The this compound scaffold provides an excellent starting point for such optimization. Strategies for optimizing this natural product-like lead can include:

Direct Chemical Manipulation: Derivatization or substitution of functional groups on the isochromanone ring system.

Structure-Based Design: If the biological target is known, computational modeling can guide modifications to enhance binding affinity and selectivity.

Pharmacophore-Oriented Design: The core structure can be significantly altered or used as a template for "scaffold hopping" to generate novel leads with improved properties and intellectual property potential.

Drug Repurposing: Drug repurposing, or repositioning, is the strategy of identifying new uses for existing drugs. This approach can significantly reduce the time and cost of drug development. The privileged nature of the this compound scaffold suggests that compounds derived from it may have multiple biological effects. A compound initially developed for one disease target could be screened against other targets and potentially be repurposed. Computational methods, such as drug mechanism enrichment analysis (DMEA), can help prioritize candidates for repurposing by grouping drugs based on a shared mechanism of action, which could reveal unexpected therapeutic applications for isochromanone-based compounds. organic-chemistry.org

Molecular Hybridization Strategies Utilizing the this compound Core

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. The goal is to create a new chemical entity with an enhanced affinity for its target, a broader activity spectrum, or an improved pharmacokinetic profile.

The this compound core is an ideal candidate for molecular hybridization. Its structure can be readily modified to incorporate other pharmacophoric moieties. A compelling example of this strategy is demonstrated in the related 6,7-dimethoxyquinoline series. Researchers have successfully synthesized hybrid molecules by linking the 6,7-dimethoxy-4-anilinoquinoline scaffold with a benzimidazole fragment. chemicalbook.comnih.gov This resulted in compounds with potent inhibitory activity against the c-Met kinase. chemicalbook.comnih.gov

Applying this strategy to this compound, one could envision hybrid molecules that merge the isochromanone core with other known bioactive fragments. For example, hybridization with moieties known to interact with specific enzymes or receptors could lead to novel compounds with dual-action mechanisms or targeted activities. This approach represents a rational and efficient pathway to expanding the therapeutic utility of the isochromanone scaffold.

Conjugation Chemistry for Novel Applications (e.g., fullerene conjugates of related isochromanones)

Conjugation chemistry involves covalently linking a molecule, such as this compound, to another chemical entity to impart new properties. This strategy is widely used to improve drug delivery, enhance stability, or create materials with unique photophysical characteristics.

One area of significant interest is the conjugation of bioactive molecules to fullerenes, such as Carbon-60 (C60). fluorochem.co.uk Fullerenes are highly symmetrical carbon allotropes with a large surface area and unique electronic properties. fluorochem.co.uk They are excellent electron acceptors, making them suitable for applications in photodynamic therapy and as components of electron donor-acceptor systems. targetmol.com

While direct fullerene conjugates of this compound are not yet reported, the concept is chemically feasible. A synthetic handle, such as an azide or alkyne group, could be introduced onto the isochromanone scaffold, allowing for its attachment to a functionalized fullerene via "click chemistry." Potential applications for such a conjugate include:

Targeted Drug Delivery: By further conjugating a targeting ligand (e.g., folic acid) to the fullerene, the isochromanone could be selectively delivered to cancer cells that overexpress the corresponding receptor. clinicalgate.com

Photodynamic Therapy: Upon illumination, fullerenes can generate reactive oxygen species, a property that is exploited in photodynamic cancer therapy. Conjugating a bioactive isochromanone could result in a synergistic antitumor effect. clinicalgate.com

This approach highlights a forward-looking strategy for expanding the application of the isochromanone scaffold beyond traditional pharmacology into the realm of advanced biomaterials and targeted therapeutics.

Role in Natural Product Inspired Drug Discovery and Semi-Synthetic Approaches

Natural products have historically been one of the most important sources of new drugs and drug leads. nih.govtapi.com The isochromanone structural motif is frequently found in bioactive compounds isolated from natural sources, particularly microorganisms like myxobacteria. This makes the this compound scaffold a prime candidate for natural product-inspired drug discovery.

For example, the ajudazols are a class of isochromanone-containing natural products isolated from Sorangium cellulosum. These compounds exhibit potent antifungal activity and function as inhibitors of the mitochondrial respiratory chain. The discovery of such highly active natural products validates the isochromanone core as a biologically relevant scaffold.

The process of semi-synthesis leverages natural products as starting materials for chemical modification to produce novel compounds with improved properties. This approach offers several advantages:

It starts with a structurally complex molecule that has already proven biological relevance.

It allows for the creation of a library of analogues to explore structure-activity relationships (SAR).

It can lead to derivatives with enhanced potency, selectivity, or better drug-like properties than the original natural product.

The total synthesis of complex isochromanone natural products like the ajudazols has been achieved, paving the way for further biological studies and the synthesis of simplified or modified analogues. By using this compound as a foundational building block, researchers can develop semi-synthetic approaches to create novel analogues inspired by complex natural products, thereby accelerating the discovery of new therapeutic agents.

Vii. Future Directions and Research Challenges for 6,7 Dimethoxyisochroman 4 One Chemistry and Biology

Development of Novel and Efficient Synthetic Routes for Complex Derivatives

A primary challenge in the advancement of 6,7-Dimethoxyisochroman-4-one research is the development of versatile and efficient synthetic methodologies. While initial routes have been established, the synthesis of more complex derivatives and analogues for extensive structure-activity relationship (SAR) studies necessitates more sophisticated and high-yielding chemical strategies. nih.govmdpi.com

Future synthetic research should focus on:

Stereoselective Synthesis: Developing methods that allow for the precise control of stereochemistry is critical, as the biological activity of chiral molecules can be highly dependent on their three-dimensional arrangement. Methodologies like the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, which have been used for related tetrahydroisoquinoline structures, could be adapted to create optically pure isochromanone derivatives. mdpi.com

Diversity-Oriented Synthesis: Creating large libraries of diverse this compound analogues is essential for high-throughput screening and identifying lead compounds. This requires the development of robust synthetic pathways that are amenable to the introduction of a wide variety of functional groups at different positions on the isochromanone core.

Green Chemistry Approaches: Employing environmentally benign reagents and reaction conditions will be crucial for sustainable and scalable synthesis. This includes the use of reusable catalysts and minimizing the generation of hazardous waste. nih.gov

Late-Stage Functionalization: The ability to modify the core structure in the final steps of a synthesis allows for the rapid creation of analogues from a common advanced intermediate. Developing novel C-H activation or cross-coupling reactions (like the Suzuki reaction) tailored for the isochromanone scaffold could significantly accelerate the drug discovery process. mdpi.com

The evolution from multi-step, low-yield syntheses to more elegant and efficient routes, such as those employing palladium catalysis or novel cyclization strategies, will be instrumental in unlocking the full chemical space around this scaffold. nih.govresearchgate.net

Identification of New Biological Targets and Therapeutic Areas for Exploration

While initial studies have linked isochromanone-related structures to specific biological activities, a vast landscape of potential molecular targets and therapeutic applications remains unexplored. A biological target is a biological entity, such as a protein or gene, that can interact with a substance to produce a specific biological effect. beatcancer.eu

Key future directions in this area include:

Expanding Therapeutic Areas: Research on related structures has shown promise in several areas. For instance, (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one has been identified as a potent acetylcholinesterase (AChE) inhibitor, suggesting a potential role in treating Alzheimer's disease. nih.gov Other related dihydroisoquinoline compounds have been shown to modulate muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, indicating potential applications in conditions involving smooth muscle contractility. nih.govresearchgate.netnih.gov Furthermore, the 6,7-dimethoxy substitution pattern has been noted as important for the cytotoxic effects of certain methoxyflavones against cancer cells, pointing towards oncology as a promising field for investigation. mdpi.com

Target Deconvolution: For derivatives that show interesting phenotypic effects (e.g., anticancer activity), identifying the specific molecular target is a critical next step. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the protein or pathway being modulated.

Exploring Polypharmacology: Many natural products and their derivatives interact with multiple biological targets. naturalproducts.net Investigating this polypharmacology could reveal novel therapeutic strategies, particularly for complex diseases like cancer or neurodegenerative disorders, where hitting multiple nodes in a disease network can be more effective than a single-target approach.

Systematic screening of this compound derivatives against diverse panels of receptors, enzymes, and ion channels will be essential to uncover new and unexpected biological activities.

Integration of Advanced Computational and High-Throughput Experimental Methodologies

The synergy between computational modeling and high-throughput experimental techniques offers a powerful paradigm to accelerate the discovery and optimization of this compound-based therapeutics.

Computational Chemistry: In silico methods are invaluable for prioritizing synthetic efforts and generating hypotheses.

Molecular Docking: This technique can predict how different derivatives bind to the active site of a known target, such as the use of the Glide program to assess interactions with acetylcholinesterase. nih.gov This helps in understanding binding modes and designing compounds with improved affinity. nih.govnih.gov

PASS Analysis: Prediction of Activity Spectra for Substances (PASS) and other machine learning models can forecast the likely biological activities of novel compounds before they are synthesized, guiding research toward the most promising areas. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of molecules and compare theoretical data with experimental findings. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds to identify "hits" with a desired biological activity. syngeneintl.com

Assay Development: The first step involves creating robust and miniaturized assays (e.g., in 384- or 1536-well plates) that can measure a specific biological process, such as enzyme inhibition or cell viability. pharmaron.com

Robotic Automation: Fully automated HTS platforms can screen large compound libraries with high reproducibility, generating vast amounts of data quickly. pharmaron.com These systems integrate liquid handlers, plate readers, and incubators to perform biochemical, binding, and cell-based assays. pharmaron.comcuanschutz.edu

Data Analysis: Sophisticated software is required to analyze the large datasets generated by HTS, identify active compounds, and eliminate false positives.

By first using computational tools to design a focused library of derivatives and then using HTS to screen them, researchers can dramatically increase the efficiency of the drug discovery process. syngeneintl.comnih.gov

Exploration of Structure-Function Relationships at the Molecular Level

A deep understanding of the relationship between a molecule's structure and its biological function (Structure-Activity Relationship, or SAR) is the cornerstone of medicinal chemistry. For this compound, this involves systematically modifying the scaffold and correlating those changes with changes in biological activity.

Key areas for exploration include:

Role of the Methoxy (B1213986) Groups: The 6,7-dimethoxy substitution is a defining feature. Studies on related methoxyflavones have shown that C6,7-OCH3 groups contribute to lipophilic capacity and can engage in crucial hydrophobic interactions within a target's binding site. mdpi.com Systematically replacing these groups with other substituents (e.g., hydroxyl, halogen, or alkyl groups) would clarify their role in target binding and cell permeability.

Modifications at Other Positions: The isochromanone core offers several other positions for modification. Exploring substitutions on the aromatic ring and at the C3 position can lead to significant changes in potency and selectivity.

Mechanism of Action: SAR studies can provide clues about the mechanism of action. For example, in the development of irreversible kinase inhibitors, specific functional groups (Michael acceptors) were incorporated to form a covalent bond with a cysteine residue in the target protein, leading to enhanced biological activity. nih.gov Similar mechanistic insights can be gained by designing derivatives of this compound that can act as probes or covalent inhibitors.

Detailed SAR studies, combining chemical synthesis, biological testing, and computational modeling, will be essential to transform initial hits into highly potent and selective lead compounds. nih.gov

Strategies for Overcoming Current Research Limitations and Advancing Translational Potential

Moving a promising compound from the laboratory to the clinic is a complex process fraught with challenges. Acknowledging and proactively addressing research limitations is crucial for success. nih.govspnj.gr

Key strategies for advancing the translational potential of this compound derivatives include:

Improving Pharmacokinetic Properties: A compound can have excellent in vitro potency but fail in vivo due to poor absorption, distribution, metabolism, or excretion (ADME). Future research must focus on optimizing these properties by modifying the chemical structure to enhance solubility, metabolic stability, and oral bioavailability.

Addressing Toxicity: Early assessment of cytotoxicity and off-target effects is critical. Cell-based assays and in silico toxicity predictions can help flag potential issues early in the discovery process, allowing for the design of safer analogues.

Demonstrating In Vivo Efficacy: Promising compounds must be tested in relevant animal models of disease to demonstrate that they can produce the desired therapeutic effect in vivo. Success in these models is a prerequisite for advancing to clinical trials. A notable example is the compound EKB-569, a kinase inhibitor that showed excellent oral in vivo activity and progressed to Phase I clinical trials. nih.gov

Securing Intellectual Property: The development of novel chemical entities with clear therapeutic potential is essential for attracting the investment needed for expensive preclinical and clinical development. This involves synthesizing compounds that are structurally distinct from existing patents.

By systematically addressing these challenges related to synthesis, target identification, SAR, and ADME/Tox properties, the scientific community can pave the way for the successful translation of this compound-based compounds from promising laboratory findings into next-generation therapeutics.

Q & A

Basic: What are the recommended synthetic routes for 6,7-dimethoxyisochroman-4-one, and how do reaction conditions influence isomer formation?

Methodological Answer:

Synthesis typically involves cyclization of substituted homophthalic anhydrides or catalytic coupling of methoxy-substituted precursors. For example, (±)-trans-6,7-dimethoxy derivatives can be synthesized via a one-pot reaction using 6,7-dimethoxyhomophthalic anhydride and aldehydes (e.g., thiophene-2-carboxaldehyde) with DMAP as a base catalyst . Temperature control is critical to avoid side reactions; reactions at ambient conditions (20–25°C) yield higher regioselectivity compared to reflux conditions. Copper(I) iodide-mediated coupling (e.g., in sodium methoxide/methanol systems) is also effective but may produce brominated intermediates requiring chromatographic separation .

Basic: Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer: